molecular formula C19H20N4OS B10957964 9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10957964
M. Wt: 352.5 g/mol
InChI Key: GMNXGYZQCWPCKO-UHFFFAOYSA-N
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Description

9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of benzothiophene, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzothiophene derivatives, which are then subjected to cyclization reactions to form the triazole and pyrimidine rings. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its heterocyclic structure could enable it to bind to specific targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE may be investigated for its pharmacological properties. It could potentially serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industry, this compound could be used in the production of specialty chemicals, such as dyes, pigments, or polymers. Its unique structure may impart desirable properties to these materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with receptors or other proteins, modulating their function and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other heterocyclic compounds with fused ring structures, such as:

  • Benzothiophene derivatives
  • Triazole derivatives
  • Pyrimidine derivatives

Uniqueness

What sets 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its specific combination of these ring systems, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

13-tert-butyl-4-(furan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)11-6-7-12-14(9-11)25-18-15(12)17-21-16(13-5-4-8-24-13)22-23(17)10-20-18/h4-5,8,10-11H,6-7,9H2,1-3H3

InChI Key

GMNXGYZQCWPCKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5

Origin of Product

United States

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